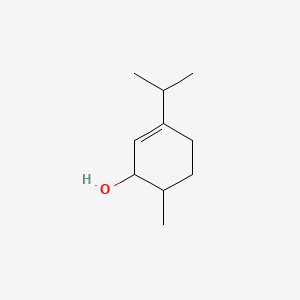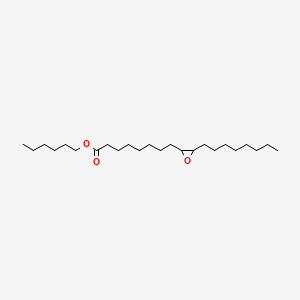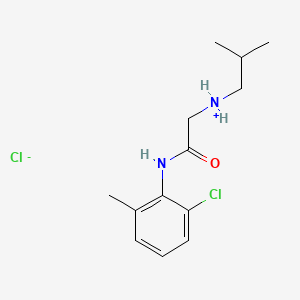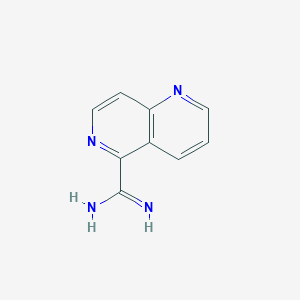
1,6-Naphthyridine-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Naphthyridine-5-carboximidamide is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused-ring system derived from the fusion of two pyridine rings through two adjacent carbon atoms, with an imidamide group attached at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-5-carboximidamide can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines. For instance, grinding 2 mmol of ketones, 2 mmol of malononitrile, and 1 mmol of amines in a mortar at room temperature for 5–7 minutes can yield 1,2-dihydro[1,6]-naphthyridine derivatives in 90–97% yields .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step sequences, expensive catalysts, and inert atmospheres. These methods are designed to maximize yield and purity while minimizing environmental impact. Green chemistry approaches, such as solvent-free and catalyst-free synthesis, are also being explored to make the production process more eco-friendly .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, which can produce monoarylated or diarylated 1,6-naphthyridines under specific conditions . For example, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can yield monoarylated or diarylated products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with arylboronic acids can yield monoarylated or diarylated 1,6-naphthyridines .
Scientific Research Applications
1,6-Naphthyridine-5-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in diagnostics, agriculture, and industrial endeavors.
Mechanism of Action
The mechanism of action of 1,6-naphthyridine-5-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound can insert a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, developing inhibitors for specific kinases .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine-5-carboximidamide can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have a similar fused-ring system but differ in the position of the nitrogen atoms.
1,8-Naphthyridines: These compounds also have a fused-ring system but with different mutual arrangements of nitrogen atoms.
Uniqueness
This compound is unique due to its specific structure and the presence of the imidamide group at the 5th position.
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1,6-naphthyridine-5-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-9(11)8-6-2-1-4-12-7(6)3-5-13-8/h1-5H,(H3,10,11) |
InChI Key |
MDSBQQZPBYJDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=N)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


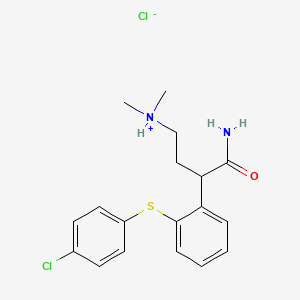
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)

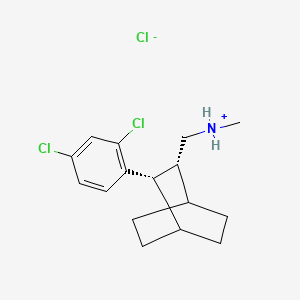

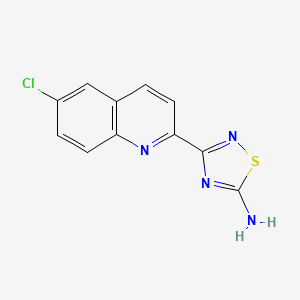
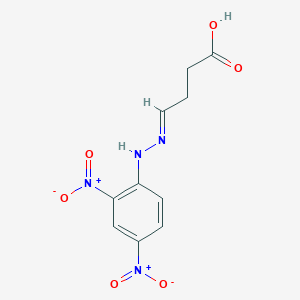

![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
